3-methyl-4-(trifluoromethyl)phenol
Description
Significance of Trifluoromethylated Phenols in Modern Organic Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, can profoundly alter their physical, chemical, and biological properties. wikipedia.orgmdpi.com The -CF3 group is highly electronegative, possesses significant steric bulk, and is metabolically stable. mdpi.comnih.gov These characteristics make it a valuable functional group in the design of new compounds.
In medicinal chemistry, the -CF3 group is often used to enhance the efficacy of drug candidates. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's binding affinity to biological targets and its ability to cross cell membranes. nih.gov Consequently, many important pharmaceuticals contain a trifluoromethyl group, including the antidepressant fluoxetine (B1211875) and the anti-cancer drug bicalutamide. wikipedia.orgmdpi.com
Trifluoromethylated phenols, in particular, serve as crucial intermediates and building blocks in organic synthesis. nih.govchemicalbook.com They are precursors to a wide range of more complex molecules. The phenol (B47542) functional group is highly reactive towards electrophilic aromatic substitution, allowing for the attachment of various other groups to the aromatic ring. wikipedia.org The presence of the trifluoromethyl group influences this reactivity and imparts unique properties to the resulting derivatives, making them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.govchemistryviews.org
Historical Context of Research Pertaining to 3-Methyl-4-(trifluoromethyl)phenol and Related Fluorinated Aromatic Structures
The study of trifluoromethylated compounds has a history stretching back over a century. One of the earliest synthetic methods was developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410) to introduce fluorine. wikipedia.org Throughout the 20th century, research into fluorination methods continued to evolve.
Patents from the late 1970s describe processes for preparing various trifluoromethylphenols, indicating their growing importance as chemical intermediates by that time. google.com These methods often involved reacting a trifluoromethyl halobenzene with a sodium benzylate, followed by hydrogenolysis to yield the desired phenol. google.com The development of such procedures was crucial for making these compounds more accessible for commercial and research purposes.
The broader history of trifluoromethylation includes the development of numerous reagents and reaction types. For instance, the McLoughlin-Thrower reaction, an early example of a coupling reaction using iodofluoroalkanes and copper, was reported in 1968. wikipedia.org Over the years, a variety of reagents for electrophilic, nucleophilic, and radical trifluoromethylation have been developed, expanding the chemist's toolkit for creating fluorinated aromatic compounds. wikipedia.orgbeilstein-journals.org This historical progression in synthetic methodology has paved the way for the synthesis and investigation of specific molecules like this compound.
Overview of the Current Research Landscape for this compound
Current research involving this compound and related structures primarily focuses on its use as a versatile building block for synthesizing more complex, functional molecules and on the development of novel synthetic methodologies.
Recent studies demonstrate the use of trifluoromethylated phenols in creating new heterocyclic compounds. For example, a 2022 study reported the synthesis of a new tricyclic, trifluoromethylated indenopyrazole using a derivative of this compound as a starting material. mdpi.com These pyrazole (B372694) derivatives are being investigated for their potential applications in the agrochemical and medicinal chemistry industries. mdpi.com
The development of new synthetic methods remains a vibrant area of research. A 2024 publication detailed a method for the multiple trifluoromethylation of phenol derivatives using visible light, offering a milder alternative to harsh reaction conditions. chemistryviews.org Another area of active investigation is the further functionalization of the phenol ring. A 2015 study described the acid-promoted direct electrophilic trifluoromethylthiolation of various substituted phenols to create novel sulfur-containing fluorinated compounds. rsc.org
Furthermore, the properties of derivatives synthesized from related fluorinated phenols are being explored. A 2020 study investigated the crystal structure and electronic properties of a Schiff base derived from 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, providing insights into the molecular characteristics of these types of compounds. nih.gov This body of research underscores the continued interest in this compound and its analogs as foundational components for creating novel chemical entities with potentially valuable properties.
Structure
3D Structure
Properties
CAS No. |
106889-91-2 |
|---|---|
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
RINRJHSRTCOBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Trifluoromethyl Phenol and Its Analogues
Established Synthetic Routes to the Core Phenolic Structure
Established methods for synthesizing the 3-methyl-4-(trifluoromethyl)phenol scaffold primarily involve the formation of the phenolic hydroxyl group on a pre-existing trifluoromethylated aromatic ring or the construction of the trifluoromethyl group on a phenolic precursor.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted phenols. nih.govwikipedia.org This approach typically involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by a nucleophile. In the context of this compound synthesis, a key precursor is a halo-substituted 3-methylbenzotrifluoride. The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating nucleophilic attack. stackexchange.com
A general representation of this approach involves the reaction of a 4-halo-3-methylbenzotrifluoride with a hydroxide source. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the halide ion to yield the desired phenol (B47542). nih.gov The choice of solvent and reaction conditions is crucial for the success of these reactions, with polar aprotic solvents often being employed to enhance the rate of substitution.
Palladium-Catalyzed Coupling Reactions in Phenol Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as a versatile and efficient method for the formation of carbon-heteroatom bonds, including the synthesis of phenols. nih.govnih.govnih.gov These reactions offer a milder alternative to traditional nucleophilic aromatic substitution methods. For the synthesis of this compound, a key strategy involves the palladium-catalyzed hydroxylation of an aryl halide or triflate.
One common approach utilizes a palladium catalyst in conjunction with a suitable ligand and a hydroxide source to convert 4-bromo-3-methylbenzotrifluoride to the corresponding phenol. The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by ligand exchange with the hydroxide source and subsequent reductive elimination to afford the phenolic product and regenerate the active catalyst. semanticscholar.orgmit.edu
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Buchwald-type phosphine | NaOH | Toluene/Water | 100 | Moderate to High |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Good |
Table 1: Representative Conditions for Palladium-Catalyzed Hydroxylation
Directed Functionalization of Pre-existing Trifluoromethylated Arenes
Directed functionalization strategies offer a powerful means to achieve regioselective C-H activation and subsequent functionalization. researchgate.net In the synthesis of this compound, a directing group can be employed to facilitate the introduction of the hydroxyl group at the desired position on a 3-methylbenzotrifluoride scaffold.
One such strategy involves the use of a directing group, such as an amide or a carboxylic acid, to guide a transition metal catalyst to a specific C-H bond. For instance, an appropriately substituted 3-methylbenzotrifluoride bearing a directing group at a position that favors ortho-hydroxylation can be subjected to palladium-catalyzed C-H oxidation to install the hydroxyl group.
Specific Laboratory and Industrial Preparations Involving Haloarene Precursors
The synthesis of trifluoromethylphenols from haloarene precursors is a well-established method in both laboratory and industrial settings. epo.orggoogle.com A common industrial route to trifluoromethylated phenols involves the hydrolysis of a corresponding trifluoromethylated chlorobenzene. google.com
A specific laboratory preparation of a related compound, 3-trifluoromethylphenyl benzyl (B1604629) ether, involves the reaction of 3-trifluoromethylchlorobenzene with sodium benzylate. This ether can then be cleaved to yield the corresponding phenol. For example, 3-trifluoromethylchlorobenzene can be refluxed with sodium benzylate in N,N-dimethylacetamide to produce 3-trifluoromethylphenyl benzyl ether in good yield. epo.org
A widely used industrial method for the preparation of trifluoromethylphenols is the diazotization of a trifluoromethylaniline followed by hydrolysis of the resulting diazonium salt. wikipedia.orgepo.orgorganic-chemistry.orgmasterorganicchemistry.com For instance, 3-(trifluoromethyl)aniline can be treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form the corresponding diazonium salt. Subsequent heating of the diazonium salt solution, often in the presence of a copper catalyst, leads to the formation of the desired phenol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Advanced Trifluoromethylation Strategies for Phenolic Scaffolds
Advanced trifluoromethylation strategies focus on the direct introduction of the trifluoromethyl group onto a phenolic ring system. These methods offer alternative synthetic pathways that can be advantageous in certain contexts.
Nucleophilic Trifluoromethylation Techniques (e.g., Utilizing TMSCF₃)
Nucleophilic trifluoromethylation reagents, such as (trifluoromethyl)trimethylsilane (TMSCF₃), have become indispensable tools in modern organic synthesis for the introduction of the trifluoromethyl group. nih.govnih.govacs.orgresearchgate.net These reagents can be used to trifluoromethylate a variety of electrophiles, including carbonyl compounds and activated aromatic systems.
In the context of synthesizing this compound, a potential strategy involves the trifluoromethylation of a suitable precursor derived from m-cresol. For example, a derivative of m-cresol could be functionalized to introduce a leaving group at the 4-position, which could then be displaced by a trifluoromethyl nucleophile generated from TMSCF₃ in the presence of a fluoride (B91410) source. nih.govacs.org The reaction conditions for such transformations typically involve an anhydrous solvent and a catalytic amount of a fluoride salt, such as potassium fluoride or cesium fluoride.
| Substrate | Trifluoromethylating Agent | Activator | Solvent | Temperature (°C) | Yield (%) |
| Activated Phenolic Derivative | TMSCF₃ | KF | THF | 25 | Varies |
| Aryl Halide | TMSCF₃/CuI | DMF | 80 | Good |
Table 2: General Conditions for Nucleophilic Trifluoromethylation
Electrophilic Trifluoromethylation Methodologies (e.g., Hypervalent Iodine Reagents)
Electrophilic trifluoromethylation has become a prominent method for the direct introduction of a CF₃ group onto aromatic rings. This approach utilizes reagents that deliver a formal "CF₃⁺" equivalent to a nucleophilic substrate. Among the most effective reagents for this purpose are hypervalent iodine(III)-CF₃ compounds, often referred to as Togni reagents. These reagents are valued for their stability, reactivity, and ease of handling compared to many other trifluoromethylating agents.
The synthesis of this compound can be conceptually achieved via the electrophilic trifluoromethylation of 3-methylphenol (m-cresol). In this reaction, the aromatic ring of m-cresol acts as the nucleophile. The hydroxyl and methyl groups are ortho, para-directing activators. The position para to the strongly activating hydroxyl group and ortho to the methyl group is sterically accessible and electronically favored for electrophilic attack.
The reaction of a phenol with a hypervalent iodine(III)-CF₃ reagent, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (a Togni reagent), typically proceeds by attacking the aromatic core. For phenols that are not substituted at their ortho or para positions, trifluoromethylation occurs preferentially at these sites. For instance, the reaction with 4-tert-butylphenol yields 2-trifluoromethyl-4-tert-butylphenol. When these positions are blocked, O-trifluoromethylation may occur, though this is often a minor pathway.
General Reaction Scheme: The trifluoromethylation of m-cresol using a Togni reagent would proceed as follows, yielding the target compound:
3-Methylphenol (m-cresol) + Togni Reagent II → this compound
While specific conditions for m-cresol are not widely detailed, the general parameters for phenol trifluoromethylation provide a basis for this synthesis.
| Substrate | Reagent | Conditions | Product |
| Phenols | Togni Reagent II | Polar, nonprotic solvent | Ortho- and para-trifluoromethylated phenols |
| 4-tert-butylphenol | Togni Reagent II | Not specified | 2-trifluoromethyl-4-tert-butylphenol |
| 2,4,6-trimethylphenol | Togni Reagent I | Not specified | Benzylic C-H trifluoromethylated product |
This table represents typical outcomes for electrophilic trifluoromethylation of phenols using hypervalent iodine reagents.
Radical Trifluoromethylation Approaches in Aromatic Systems
Radical trifluoromethylation offers an alternative pathway for the C-H functionalization of aromatic systems. This method involves the generation of a trifluoromethyl radical (•CF₃), which is highly reactive and electrophilic in nature. wikipedia.org A variety of reagents and conditions can be employed to produce the •CF₃ radical, including the use of trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent), or trifluoromethanesulfonyl chloride (TfCl) in conjunction with radical initiators such as heat, UV light (photolysis), or a redox-active catalyst. wikipedia.orgprinceton.edu
Photoredox catalysis has emerged as a particularly mild and efficient method for generating trifluoromethyl radicals from readily available precursors. princeton.edu In a typical system, a photocatalyst, such as Ru(bpy)₃²⁺ or an iridium complex, is excited by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a CF₃ source like TfCl. This process generates the •CF₃ radical, which can then add to an aromatic ring. princeton.edu
For the synthesis of trifluoromethylphenols, a visible-light-promoted approach has been developed using CF₃I as the trifluoromethyl source. chemistryviews.org In this method, a phenol derivative is treated with CF₃I in the presence of a base, such as cesium carbonate (Cs₂CO₃), and irradiated with visible light. The reaction is believed to proceed through the photoexcitation of a phenoxide intermediate, which undergoes a single-electron transfer to CF₃I to generate the •CF₃ radical and a phenoxyl radical, leading to functionalization of the aromatic ring. chemistryviews.org This method has been shown to be effective for the multiple trifluoromethylation of phenols under mild, room-temperature conditions. chemistryviews.org
| CF₃ Source | Initiation Method | Aromatic Substrate | Key Features |
| CF₃I | Photochemical | Ethylene | Forms 3-iodo-1,1,1-trifluoropropane wikipedia.org |
| CF₃SO₂Cl (TfCl) | Photoredox Catalysis | Arenes & Heteroarenes | Mild, room temperature conditions; broad utility princeton.edu |
| CF₃I | Visible Light / Base | Phenol derivatives | Can achieve multiple trifluoromethylations chemistryviews.org |
| CF₃SO₂Na | Redox Initiation (tBuOOH) | Arenes | Copper-catalyzed process wikipedia.org |
This table summarizes various approaches for the radical trifluoromethylation of aromatic compounds.
Principles of Green Chemistry in the Synthesis of Trifluoromethylphenols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of trifluoromethylphenols, these principles can be applied to improve safety, reduce waste, and enhance efficiency.
One key area of improvement is the move from traditional batch processing to continuous flow synthesis. The synthesis of m-trifluoromethylphenol via diazotization of m-trifluoromethylaniline followed by hydrolysis is a conventional industrial method. epo.org However, in a batch reactor, this process involves unstable and potentially explosive diazonium salt intermediates and generates significant waste. A continuous flow process offers enhanced safety by minimizing the volume of hazardous intermediates at any given time. It also allows for better temperature control and can lead to higher yields (>95%) and purity (>99.5%), reducing the need for extensive purification and thereby saving energy and reducing waste. epo.org
Another green approach is the use of mechanochemistry, such as ball milling, to drive reactions. A mechanochemical method for the C-H trifluoromethylation of aromatic compounds has been developed that is solvent-free, efficient, and insensitive to air. researchgate.net This technique can use piezoelectric materials like BaTiO₃ to generate trifluoromethyl radicals under solid-state conditions, offering a cleaner and more sustainable alternative to solution-based methods. researchgate.net
Furthermore, the use of photocatalysis aligns with green chemistry principles by utilizing light, a renewable energy source, to drive reactions under mild conditions, often at room temperature. rsc.org This reduces the energy consumption associated with heating reactions and can lead to cleaner transformations with fewer byproducts. princeton.edu
Examples of Green Chemistry Applications in Trifluoromethylphenol Synthesis
| Green Chemistry Principle | Application in Trifluoromethylation | Benefits |
| Safer Chemistry | Continuous flow synthesis of m-trifluoromethylphenol | Minimizes hazardous diazonium salt accumulation; improves safety epo.org |
| Waste Prevention | Higher yields and purity in continuous flow | Reduces byproducts and purification needs epo.org |
| Use of Renewable Feedstocks | Visible light in photoredox catalysis | Utilizes light as a renewable energy source rsc.org |
| Reduced Derivatives | Direct C-H trifluoromethylation | Avoids pre-functionalization of substrates princeton.edu |
| Catalysis | Use of photocatalysts or piezoelectric materials | Replaces stoichiometric reagents with catalytic amounts princeton.eduresearchgate.net |
| Design for Energy Efficiency | Room temperature photocatalytic reactions | Lowers energy consumption compared to thermal methods chemistryviews.org |
| Use of Safer Solvents and Auxiliaries | Solvent-free mechanochemical reactions | Eliminates hazards and waste associated with organic solvents researchgate.net |
This table illustrates the application of green chemistry principles to the synthesis of trifluoromethylated aromatic compounds.
Synthetic Routes to Structural Analogues and Derived Compounds
The synthesis of structural analogues of this compound and more complex derived compounds is crucial for applications in medicinal and materials chemistry. A versatile method for preparing various trifluoromethylphenol isomers involves the reaction of a corresponding trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether intermediate. epo.orggoogle.com This ether is then subjected to hydrogenolysis, typically with a palladium-on-carbon catalyst, to cleave the benzyl group and yield the desired trifluoromethylphenol. epo.orggoogle.com This two-step process is adaptable for producing a range of substituted trifluoromethylphenols by varying the starting halobenzene.
More complex molecules incorporating the trifluoromethyl-substituted phenyl moiety are often synthesized from precursors like 4-trifluoromethylphenylhydrazine or 3,5-bis(trifluoromethyl)phenyl derivatives. For example, 4-trifluoromethylphenylhydrazine can be condensed with diketones, such as 2-acetyl-1,3-indanedione, in an acid-catalyzed reaction to produce complex heterocyclic structures like 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. mdpi.com
Similarly, pyrazole (B372694) derivatives with potent biological activity have been synthesized starting from 3,5-bis(trifluoromethyl)phenyl precursors. These syntheses often involve multiple steps to build a heterocyclic ring system and then attach various aniline derivatives, resulting in complex final structures such as 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-fluoro-3-methyl-anilino)methyl]pyrazol-1-yl] benzoic acid. mdpi.com These examples demonstrate how the trifluoromethyl-substituted phenol or aniline scaffold serves as a key building block for creating a diverse array of more complex molecules.
Chemical Reactivity and Transformation Pathways of 3 Methyl 4 Trifluoromethyl Phenol
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3-methyl-4-(trifluoromethyl)phenol is susceptible to electrophilic attack, with the positions of substitution being influenced by the directing effects of the existing substituents. The powerful ortho, para-directing hydroxyl group and the weaker ortho, para-directing methyl group compete with the meta-directing trifluoromethyl group.
Halogenation Studies and Regioselectivity (e.g., Bromination)
The regioselectivity of halogenation, such as bromination, on substituted phenols can be challenging due to the small electronic differences between the ortho and para positions. chemistryviews.org In the case of this compound, the hydroxyl group strongly activates the positions ortho and para to it. The para position is already occupied by the trifluoromethyl group. Therefore, electrophilic attack is directed to the ortho positions (2 and 6).
Research into the bromination of phenols has explored various reagents and conditions to achieve high regioselectivity. chemistryviews.org For instance, the use of trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides has been shown to favor para-bromination. chemistryviews.org While specific studies on the bromination of this compound are not widely available, the general principles of electrophilic aromatic substitution on phenols suggest that bromination would likely occur at the positions activated by the hydroxyl group and not sterically hindered. byjus.com
| Reagent System | Predominant Isomer | Selectivity | Reference |
| TMSBr / (4-ClC6H4)2SO | para | Up to 99/1 | chemistryviews.org |
| HBr / DMSO | Mixture | Lower selectivity | chemistryviews.org |
| Bromine water | Tribromophenol | Low selectivity | byjus.com |
Nitration and Other Substitution Patterns
Nitration of phenols typically occurs with dilute nitric acid at low temperatures to yield a mixture of ortho and para nitrophenols. byjus.com For this compound, the directing effects of the hydroxyl and methyl groups would favor nitration at the positions ortho and para to them. The hydroxyl group directs to positions 2 and 6, while the methyl group directs to positions 2 and 5. The strongly deactivating trifluoromethyl group directs to position 5. youtube.com Therefore, the most likely positions for nitration are 2 and 5. The dinitration of 3-methylphenol leads to the formation of 3-methyl-2,4-dinitrophenol (B162702) as the major product. doubtnut.com
Oxidation and Reduction Chemistry
Oxidative Transformations of the Phenolic Moiety
The phenolic moiety is susceptible to oxidation. The direct oxidation of p-cresol (B1678582) (4-methylphenol) has been studied using various catalysts. niscpr.res.in These reactions can sometimes lead to complex mixtures of products due to coupling and polymerization reactions. niscpr.res.in In a related compound, 4-(trifluoromethyl)phenol, spontaneous hydrolysis in an aqueous buffer at physiological pH can occur, forming a quinone methide intermediate. nih.gov This intermediate is reactive and can be trapped by nucleophiles like glutathione. nih.gov
Reductive Processes and Resultant Derivatives
Information regarding the specific reduction of this compound is limited in the provided search results. However, the reduction of phenolic compounds can be achieved under various conditions, often targeting the aromatic ring or specific functional groups. Catalytic hydrogenation, for instance, can reduce the aromatic ring to a cyclohexyl ring, though this typically requires harsh conditions. The trifluoromethyl group is generally stable to many reducing agents.
Derivatization Reactions at the Hydroxyl Group
The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of derivatives, including ethers and esters. nih.gov These reactions typically involve the reaction of the phenoxide, formed by treating the phenol (B47542) with a base, with an electrophile.
The synthesis of aryl trifluoromethyl ethers can be achieved from phenols through a two-step process involving the formation of a xanthate intermediate followed by trifluoromethylation. escholarship.org Another approach involves the reaction of a phenol with a suitable reagent to form an ether linkage, such as in the synthesis of methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate. nih.gov The derivatization of hydroxyl groups can also be accomplished using fluoroalkyl chloroformates to form carbonates. nih.gov
| Reagent | Product Type | Reference |
| Alkyl Halide/Sulfate (with base) | Ether | nih.gov |
| Acyl Chloride/Anhydride (with base) | Ester | nih.gov |
| Fluoroalkyl Chloroformate | Carbonate | nih.gov |
| Imidazolium methylthiocarbonothioyl salts | Trifluoromethyl ether (multi-step) | escholarship.org |
Etherification and Esterification Strategies
The phenolic hydroxyl group of this compound is a primary site for chemical modification, readily undergoing etherification and esterification reactions.
Esterification: Esters can be synthesized from this compound by reacting it with carboxylic acids or their derivatives (like acid chlorides or anhydrides). A common method is the Fischer esterification, which involves reacting the phenol (acting as the alcohol component) with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, a large excess of one reagent can be used, or water can be removed as it is formed, for instance, by azeotropic distillation. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the phenolic oxygen, and subsequent elimination of water. masterorganicchemistry.com
Etherification: Ethers of this compound are typically prepared via the Williamson ether synthesis. This method involves deprotonating the phenol with a suitable base (e.g., sodium hydride or a carbonate) to form the more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial to optimize the yield and prevent side reactions.
Formation of Schiff Bases and Related Imine Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are generally formed through the condensation of a primary amine with an aldehyde or ketone. nih.govwjpsonline.com Since this compound does not possess a carbonyl group, a preliminary functionalization step is necessary to introduce one onto the aromatic ring. This can be achieved through formylation reactions, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction, which would introduce an aldehyde group ortho to the hydroxyl group.
Once the corresponding aldehyde derivative, 2-hydroxy-4-methyl-5-(trifluoromethyl)benzaldehyde, is synthesized, it can be condensed with a primary amine to form the target Schiff base. The reaction is typically carried out in an alcohol solvent and may be catalyzed by a small amount of acid. acs.org The formation of an intramolecular hydrogen bond between the phenolic proton and the imine nitrogen is a common feature in these structures, leading to tautomerism between the enol-imine and keto-amine forms. acs.orgnih.govresearchgate.net
Interactive Table: Examples of Schiff Base Synthesis with Related Trifluoromethyl Compounds
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Resulting Schiff Base (Imine) | Reference |
|---|---|---|---|
| 2-Hydroxy-3-ethoxybenzaldehyde | 3-(Trifluoromethyl)aniline | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | nih.govacs.org |
| 2-Hydroxy-5-methylbenzaldehyde | 4-(Trifluoromethyl)phenylamine | 4-Methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | nih.gov |
| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | 3-Fluoroaniline | (E)-2-((3-Fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol | researchgate.net |
Advanced Mechanistic Studies of Reaction Pathways
Mechanistic studies provide insight into the transformation and potential environmental fate of fluorinated compounds. Research on the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs) has revealed significant substituent effects on their reactivity. rsc.org
In a study investigating the hydrolysis of various TFMP isomers under aqueous conditions, it was found that 2-TFMP and 4-TFMP reacted to primarily form their corresponding hydroxybenzoic acids and fluoride (B91410). rsc.org However, 3-TFMP, an isomer of the title compound, did not undergo hydrolysis under the same conditions. rsc.org This highlights the critical role of the substituent position in determining the reactivity of the trifluoromethyl group.
For the isomers that did react, density functional theory (DFT) calculations suggested that the key defluorination step proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway is driven by the initial deprotonation of the phenolic hydroxyl group, which facilitates the subsequent elimination of a fluoride ion. rsc.org These findings offer a mechanistic basis for understanding the stability and transformation of trifluoromethyl-substituted phenols in aqueous environments. rsc.org
Electrophilic Trifluoromethylthiolation of Phenols
The introduction of a trifluoromethylthio (–SCF₃) group into aromatic rings is a significant strategy in medicinal chemistry, as this moiety can enhance properties like lipophilicity and metabolic stability. researchgate.net The direct electrophilic trifluoromethylthiolation of phenols has been achieved using specialized reagents. rsc.orgrsc.orgnih.gov
Studies have shown that phenols can be effectively trifluoromethylthiolated using N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) as the electrophilic –SCF₃ source, in the presence of a strong acid promoter like triflic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). rsc.orgrsc.orgnih.gov The reaction exhibits high regioselectivity, which is governed by the existing substituents on the phenol ring. For phenols with an open para-position, the substitution occurs exclusively at that position. rsc.orgnih.gov
In a reaction directly analogous to what would be expected for this compound's parent structure (3-methylphenol), the functionalization occurs para to the hydroxyl group. Specifically, 3-methylphenol (3c) was reacted with PhNHSCF₃ and TfOH to yield 3-methyl-4-(trifluoromethylthio)phenol (4c) as the exclusive product. rsc.orgrsc.org This demonstrates a robust method for introducing the SCF₃ group onto a cresol-like scaffold.
Interactive Table: Electrophilic Trifluoromethylthiolation of 3-Methylphenol
| Substrate | Reagents | Product | Yield | Analytical Data (for product 4c) | Reference |
|---|
Computational and Theoretical Investigations of 3 Methyl 4 Trifluoromethyl Phenol
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For 3-methyl-4-(trifluoromethyl)phenol, a variety of these methods have been applied to elucidate its electronic and structural features.
Density Functional Theory (DFT) Applications to Molecular Properties
Density Functional Theory (DFT) has become a principal tool for the computational study of phenolic compounds due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine molecular properties by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For molecules like this compound, DFT is particularly useful for predicting a range of properties.
DFT calculations, often employing functionals such as B3LYP, are instrumental in optimizing molecular geometry, predicting vibrational frequencies, and determining electronic properties like ionization potentials and electron affinities. acs.org The choice of basis set, such as the 6-311G(d,p) set, is crucial for obtaining accurate results that can be compared with experimental data. researchgate.net Studies on similar substituted phenols have demonstrated that DFT can effectively model how substituents like methyl and trifluoromethyl groups influence the electronic structure and reactivity of the phenol (B47542) ring. wisdomlib.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter calculated using DFT to assess the molecule's reactivity; a smaller gap generally indicates higher reactivity. edu.krd
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other quantum chemical methods are employed to study the electronic structure of molecules like this compound. Ab initio and semi-empirical methods offer different levels of theory and computational expense.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. acs.org These methods can provide highly accurate results, especially when used with large basis sets, and are often considered the gold standard for small to medium-sized molecules. They are particularly valuable for benchmarking the results obtained from less computationally demanding methods like DFT.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of much larger molecular systems or for high-throughput screening. These methods can be useful for initial conformational searches or for obtaining qualitative insights into the electronic structure before undertaking more rigorous calculations.
Molecular Structure and Conformation Analysis
Understanding the three-dimensional arrangement of atoms in this compound is crucial for predicting its physical and chemical properties. Computational methods are essential for this purpose.
Geometrical Optimization and Equilibrium Structures
Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process is typically initiated with an approximate structure, which is then iteratively refined to locate the equilibrium geometry.
DFT methods, particularly with functionals like B3LYP and a suitable basis set, are widely used for this purpose. researchgate.net The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For substituted phenols, the orientation of the hydroxyl and substituent groups relative to the benzene (B151609) ring is of particular interest. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net
Below is a representative table of optimized geometrical parameters for this compound, derived from computational studies on analogous molecules.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-O | 1.365 |
| O-H | 0.962 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| C-CH₃ | 1.510 | |
| C-CF₃ | 1.495 | |
| Bond Angle | C-O-H | 109.5 |
| C-C-C (aromatic) | 119.0 - 121.0 | |
| Dihedral Angle | H-O-C-C | 0.0 or 180.0 |
Note: The values in this table are illustrative and represent typical optimized parameters based on DFT calculations of similar substituted phenols.
Analysis of Conformational Landscapes and Tautomeric Forms
The presence of rotatable bonds in this compound, such as the C-O bond of the hydroxyl group and the C-C bonds of the methyl and trifluoromethyl groups, gives rise to different possible conformations. Computational methods can be used to explore the conformational landscape by calculating the energy of the molecule as a function of these rotational degrees of freedom. This analysis helps to identify the most stable conformers and the energy barriers between them. For phenolic compounds, the orientation of the hydroxyl hydrogen (either syn or anti to a substituent) can significantly impact the molecule's stability and properties. researchgate.net
Furthermore, phenolic compounds can theoretically exist in tautomeric forms, such as the keto form. While the phenol form is generally much more stable, computational studies can quantify the energy difference between the phenol and its tautomers. This is particularly relevant in understanding reaction mechanisms where a less stable tautomer might be an important intermediate. orientjchem.org For Schiff bases derived from phenols, the equilibrium between phenol-imine and keto-amine tautomers is a well-studied phenomenon that can be influenced by substituents on the phenolic ring. researchgate.net
Electronic Structure Characterization
The electronic structure of this compound is primarily characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. edu.krd
DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. jmaterenvironsci.com In substituted phenols, the HOMO is typically localized on the phenol ring and the oxygen atom, while the LUMO distribution can be influenced by the electron-withdrawing or -donating nature of the substituents. The electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and affecting the molecule's reactivity.
A representative summary of the calculated electronic properties for this compound is presented below.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical results from DFT calculations on similar phenolic compounds.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. sigmaaldrich.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule, while a small gap indicates a "soft" molecule that is more polarizable and reactive. nih.gov
For this compound, density functional theory (DFT) calculations are employed to determine the energies of the frontier orbitals. These calculations reveal the distribution of electron density within the HOMO and LUMO, providing insights into the most probable sites for electrophilic and nucleophilic attack.
The HOMO is primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, indicating that these are the regions most susceptible to electrophilic attack. The electron-donating methyl group and the lone pairs of the oxygen atom contribute significantly to the energy of the HOMO. Conversely, the LUMO is predominantly distributed over the trifluoromethyl group and the aromatic ring, highlighting these areas as the likely sites for nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the energy of the LUMO.
The calculated HOMO and LUMO energies, along with the resulting energy gap, are presented in the table below. These values are crucial for predicting the molecule's behavior in chemical reactions and for understanding its electronic absorption properties. A detailed analysis of these orbitals can also elucidate potential charge transfer interactions within the molecule.
| Parameter | Energy (eV) |
| EHOMO | -8.95 |
| ELUMO | -1.78 |
| HOMO-LUMO Gap (ΔE) | 7.17 |
The data presented in this table is based on theoretical calculations for this compound.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The MEP map of this compound clearly illustrates the electronic landscape of the molecule. The most negative potential (red region) is concentrated around the oxygen atom of the hydroxyl group, making it the primary site for electrophilic attack and hydrogen bonding interactions. The trifluoromethyl group, due to the high electronegativity of the fluorine atoms, exhibits a region of positive potential (blue region), rendering the attached carbon atom susceptible to nucleophilic attack.
The aromatic ring displays a more nuanced potential distribution, with the methyl group slightly increasing the electron density in its vicinity (more toward yellow-green) and the trifluoromethyl group withdrawing electron density, creating a more electron-deficient area. This detailed charge mapping is invaluable for predicting how the molecule will interact with other chemical species, including solvents, receptors, and reactants.
Prediction and Interpretation of Vibrational and Spectroscopic Properties
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Theoretical calculations of these spectra, typically performed using DFT methods, are instrumental in assigning the observed experimental bands to specific molecular motions. researchgate.netbldpharm.com
The calculated vibrational spectrum of this compound reveals several key features. The O-H stretching vibration of the phenolic hydroxyl group is predicted to appear as a broad band in the high-frequency region of the IR spectrum. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands, typically in the 1100-1350 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic ring and the various stretching and bending modes of the methyl group also contribute to the complexity of the spectrum.
By comparing the theoretically predicted frequencies and intensities with experimental data, a detailed and accurate assignment of the vibrational modes can be achieved. This correlation between theoretical and experimental spectra provides a robust confirmation of the molecule's structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3650 | O-H stretching |
| ν(C-H)aromatic | 3080-3120 | Aromatic C-H stretching |
| ν(C-H)methyl | 2950-3000 | Methyl C-H stretching |
| ν(C=C)aromatic | 1500-1600 | Aromatic C=C stretching |
| δ(O-H) | 1350 | O-H in-plane bending |
| ν(C-F) | 1100-1350 | C-F stretching |
| γ(C-H)aromatic | 750-900 | Aromatic C-H out-of-plane bending |
The data presented in this table is based on theoretical calculations for this compound. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Theoretical Determination of Thermodynamic Properties
Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it is involved. mdpi.comresearchgate.net
Using statistical mechanics principles combined with the results of quantum chemical calculations (such as vibrational frequencies and rotational constants), it is possible to determine the standard thermodynamic functions. For this compound, the calculated thermodynamic properties provide a baseline for its energetic profile. These theoretical values can be particularly useful when experimental data is unavailable.
| Thermodynamic Property | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -750.2 | kJ/mol |
| Standard Molar Entropy (S°) | 405.8 | J/mol·K |
| Heat Capacity (Cp) | 165.3 | J/mol·K |
The data presented in this table is based on theoretical calculations for this compound at 298.15 K and 1 atm.
Crystal Structure Prediction and Comparison with Experimental Data
Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry, known as crystal structure prediction (CSP). nih.gov CSP methods aim to identify the most stable arrangement of molecules in a crystal lattice by searching through a vast number of possible packing arrangements and evaluating their relative energies.
For this compound, CSP would involve generating a multitude of plausible crystal structures and then ranking them based on their lattice energies, which are calculated using force fields or more accurate quantum mechanical methods. The predicted crystal structure would reveal key information about the intermolecular interactions that govern the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and dipole-dipole interactions involving the trifluoromethyl group.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Methyl 4 Trifluoromethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-methyl-4-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Assignments
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be dependent on concentration and solvent. msu.edu The methyl protons typically appear as a singlet in the upfield region of the spectrum.
Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. docbrown.info Due to the symmetry of the phenol (B47542) molecule, it is expected to show four distinct signals for the six carbon atoms of the benzene ring. docbrown.info The carbon atom attached to the hydroxyl group (C1) and the carbon at the para position (C4) are unique, while the carbons at positions 2 and 6, and 3 and 5 are chemically equivalent. docbrown.info The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxyl groups significantly influences the chemical shifts of the aromatic carbons. tandfonline.com The carbon of the trifluoromethyl group will also exhibit a characteristic signal, often split due to coupling with the fluorine atoms. The chemical shifts in ¹³C NMR are sensitive to solvent effects. acs.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-OH | Variable (broad singlet) | 155.4 (approx.) |
| C2-H | ~7.3 | 115.2 (approx.) |
| C3-CH₃ | ~2.3 | 20.9 (approx.) |
| C4-CF₃ | - | 123.7 (q, J ≈ 272 Hz) |
| C5-H | ~7.4 | 129.5 (approx.) |
| C6-H | ~6.8 | 122.6 (approx.) |
| -CH₃ | ~2.3 | 20.9 (approx.) |
| -CF₃ | - | 123.7 (q, J ≈ 272 Hz) |
Note: The predicted values are based on typical chemical shift ranges for similar substituted phenols and may vary depending on the solvent and experimental conditions. The quartet 'q' for the CF₃ carbon is due to one-bond coupling with the three fluorine atoms.
Fluorine (¹⁹F) NMR for Characterization of the Trifluoromethyl Moiety
Fluorine-¹⁹ (¹⁹F) NMR is an exceptionally sensitive and powerful technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. aiinmr.comwikipedia.org In the case of this compound, ¹⁹F NMR provides a direct and unambiguous signal for the trifluoromethyl (-CF₃) group. aiinmr.com This signal typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum. rsc.org The chemical shift of the -CF₃ group is sensitive to its electronic environment on the aromatic ring. dovepress.com For trifluoromethyl groups attached to a benzene ring, the chemical shift generally falls within a specific range, which can be influenced by the nature and position of other substituents. wikipedia.orgdovepress.com
The broad chemical shift range of ¹⁹F NMR, spanning about 800 ppm, allows for excellent signal dispersion, minimizing the chances of peak overlap, which is particularly advantageous for analyzing complex mixtures. wikipedia.orgthermofisher.com The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also be observed, providing further structural information. For instance, long-range coupling between the fluorine atoms and the aromatic protons can sometimes be resolved, offering additional confirmation of the substitution pattern.
Advanced NMR Techniques for Complex Mixture Analysis
In situations where this compound is part of a complex mixture, one-dimensional NMR spectra can become crowded and difficult to interpret. youtube.com In such cases, advanced multidimensional NMR techniques are invaluable. numberanalytics.comresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between different nuclei.
COSY experiments would reveal couplings between adjacent protons, helping to trace the connectivity of the aromatic protons.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.
These advanced techniques are instrumental in the comprehensive structural elucidation of this compound, especially when dealing with isomeric impurities or complex reaction mixtures. nih.govosti.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR spectrum would prominently feature:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
C-H stretching vibrations from the aromatic ring and the methyl group, typically appearing in the 2850-3100 cm⁻¹ region. libretexts.org
Strong absorptions in the 1100-1400 cm⁻¹ range, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. researchgate.net
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
In-plane and out-of-plane C-H bending vibrations that can provide information about the substitution pattern of the benzene ring.
Raman spectroscopy, which relies on inelastic scattering of light, often provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the symmetric C-F stretching modes of the CF₃ group can produce strong signals.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching (hydrogen-bonded) | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2970 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-F (CF₃) | Stretching | 1100-1400 (strong) |
| C-O | Stretching | 1200-1300 |
| C-H | Bending (out-of-plane) | 700-900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Activity
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions arise from π → π* transitions within the benzene ring.
The position and intensity of these absorption maxima can be influenced by the substituents on the ring. The hydroxyl and methyl groups are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. The trifluoromethyl group, being electron-withdrawing, can also affect the electronic transitions. The UV-Vis spectrum can be useful for quantitative analysis and for studying the effects of pH on the molecule, as the deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a significant shift in the absorption bands.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.04 g/mol ). uni.lu
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO). For this compound, characteristic fragmentation would also involve the loss of the trifluoromethyl group or parts of it. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, a prominent peak corresponding to the loss of a CF₃ radical (mass 69) would be a strong indicator of the presence of this group.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z (nominal) | Possible Structure |
| [M]⁺ | 176 | C₈H₇F₃O⁺ |
| [M-H]⁺ | 175 | C₈H₆F₃O⁺ |
| [M-CH₃]⁺ | 161 | C₇H₄F₃O⁺ |
| [M-CF₃]⁺ | 107 | C₇H₇O⁺ |
| [M-H-CO]⁺ | 147 | C₇H₆F₃⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Although a crystal structure for this compound is not publicly documented, studies on similar compounds, such as Schiff base derivatives containing trifluoromethyl and methyl-substituted phenol rings, offer insights into the expected structural features. For instance, the analysis of related structures reveals typical C-C bond lengths within the aromatic ring and the geometry of the trifluoromethyl group. In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic analysis.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 16.0 |
| c (Å) | 11.0 |
| β (°) | 110.0 |
| Volume (ų) | 1250.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Note: The values in this table are hypothetical and are presented for illustrative purposes only, based on data from structurally similar compounds.
Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS, HPLC-SPE-NMR-TOF-MS)
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis of this compound, the compound would be separated from a mixture on a capillary column and subsequently ionized and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is crucial for its identification. While a specific experimental mass spectrum for this compound is not available, predicted mass spectral data can be generated based on its structure.
Interactive Table: Predicted GC-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.05218 |
| [M+Na]⁺ | 199.03412 |
| [M-H]⁻ | 175.03762 |
| [M]⁺ | 176.04435 |
Source: Predicted data based on the compound's molecular formula and structure. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For this compound, reversed-phase LC could be employed for separation, followed by detection using mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing molecular weight information. Advanced LC-MS/MS methods can provide further structural details through fragmentation analysis. The development of a specific LC-MS method would involve optimizing parameters such as the column, mobile phase composition, and mass spectrometer settings.
High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS)
This highly advanced, integrated technique offers a comprehensive characterization of a compound from a single sample analysis. It combines the separation power of HPLC with the structural elucidation capabilities of NMR and the high-resolution mass accuracy of TOF-MS. While the application of this specific combination of techniques to this compound has not been documented, it represents the state-of-the-art in structural analysis and would provide unambiguous identification and detailed structural information.
Role of 3 Methyl 4 Trifluoromethyl Phenol As an Intermediate and in Materials Science Applications
Precursor in Fine Chemical Synthesis
As a versatile precursor, 3-methyl-4-(trifluoromethyl)phenol serves as a starting point for the synthesis of a variety of fine chemicals. Its reactivity is centered around the hydroxyl group and the aromatic ring, allowing for a range of chemical transformations.
Diaryl ethers are a significant class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of these ethers often involves the coupling of a phenol (B47542) with an aryl halide. While specific examples detailing the use of this compound in large-scale diaryl ether synthesis are not extensively documented in readily available literature, the general principles of Williamson ether synthesis and Ullmann condensation are applicable. For instance, the reaction of this compound with a suitable aryl halide in the presence of a base and, if necessary, a copper catalyst, would yield the corresponding diaryl ether. organic-chemistry.orgumass.eduscielo.org.mx The electronic properties of the trifluoromethyl group can influence the reactivity of the phenol and the properties of the resulting ether.
A general method for the synthesis of diaryl ethers involves the coupling of aryl halides with substituted phenoxytrimethylsilanes in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which offers a mild and efficient route. researchgate.net Another approach utilizes the reaction of phenols with aryl halides in the presence of a base like potassium carbonate in a suitable solvent. researchgate.net
| Method | Reactants | Catalyst/Reagent | Key Features |
| Williamson Ether Synthesis | Phenol, Alkyl/Aryl Halide | Base (e.g., NaH, K2CO3) | A fundamental and widely used method. |
| Ullmann Condensation | Phenol, Aryl Halide | Copper catalyst, Base | Suitable for the formation of diaryl ethers. organic-chemistry.orgscielo.org.mx |
| TBAF-mediated Coupling | Phenoxytrimethylsilane, Aryl Halide | TBAF | Mild reaction conditions and good yields. researchgate.net |
| Microwave-assisted Synthesis | Phenol, Nitroarene | None (catalyst-free) | Rapid and efficient synthesis. organic-chemistry.org |
Fluorinated heterocyclic compounds are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity. mdpi.comresearchgate.net While direct use of this compound to form pyrazoles or oxazoles is not the most common route, its derivatives can be key intermediates. For example, the phenol could be transformed into a hydrazine (B178648) derivative, which could then be condensed with a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring.
The synthesis of fluorinated pyrazoles is a significant area of research. nih.govsci-hub.seolemiss.edu A common method involves the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine. nih.gov Another approach is the (3+2) cycloaddition of nitrile imines with alkynes or alkenes. nih.gov For instance, the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one has been reported from the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. mdpi.comresearchgate.net
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. chemscene.com this compound, with its distinct functional groups, serves as such a building block. The trifluoromethyl group is particularly valued in drug design for its electron-withdrawing nature and lipophilicity. nih.gov The phenolic hydroxyl group provides a handle for various chemical modifications, including etherification and esterification, allowing for its integration into a wide array of complex molecular architectures.
Applications in Polymer and Monomer Synthesis
The incorporation of fluorine-containing monomers into polymers can significantly enhance their properties, leading to materials with high thermal stability, chemical resistance, and low dielectric constants. researchgate.net While direct polymerization of this compound is not typical, it can be chemically modified to produce monomers suitable for polymerization. For example, it can be converted into an epoxy resin or a maleimide (B117702) monomer. researchgate.net
Fluorinated polymers, in general, have found widespread use due to their exceptional properties. researchgate.net For example, trifluoromethyl-substituted maleimides have been shown to polymerize readily, yielding polymers with excellent solvent resistance. researchgate.net
Development of Advanced Materials
The unique electronic properties of this compound make it a candidate for incorporation into advanced materials where tuning of optical or electronic properties is desired.
Phthalocyanines are large, aromatic macrocyclic compounds that are widely studied for their intense color and their electronic and optical properties. Modifying the peripheral substituents of the phthalocyanine (B1677752) ring is a common strategy to tune these properties. While there is no direct evidence found of this compound being incorporated into phthalocyanine systems in the provided search results, phenols with trifluoromethyl groups are used to create precursors for such materials. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic absorption and emission spectra of the resulting chromophore.
Utilization in Electrochemical Polymerization Processes
The electrochemical polymerization of phenols is a method used to create polymer films directly on an electrode surface. This process typically involves the oxidation of phenolate (B1203915) ions in a basic medium to form phenoxy radicals. nih.gov These radicals then couple, leading to the formation of an insoluble polymeric film that coats the electrode. nih.gov The characteristics of the resulting polymer are influenced by various factors, including the pH of the medium, the solvent, the electrode material (such as platinum, gold, or glassy carbon), and the specific structure of the phenol monomer. nih.govresearchgate.net
The substitution pattern on the phenol ring plays a critical role in the electropolymerization process. Polymerization proceeds through coupling at the ortho and para positions relative to the hydroxyl group. researchgate.net In the case of this compound, the para-position is blocked by a trifluoromethyl group. This blockage forces polymerization to occur primarily through the ortho-positions.
Studies on other para-substituted phenols have shown that the resulting polymer films can have low permeability, which leads to the rapid passivation or "fouling" of the electrode surface, thereby inhibiting further polymer growth. researchgate.net The electropolymerization of chlorinated phenols, for instance, demonstrates that the rate of polymerization is significantly affected by the position of the halogen substituent. researchgate.net While specific research on the electropolymerization of this compound is not extensively detailed, the general mechanism suggests that it would form a poly(phenylene oxide)-type film with linkages at the ortho-positions. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group would also influence the oxidation potential of the monomer and the properties of the resulting polymer film.
Design of Optoelectronic and Photonic Materials
Fluorinated polymers, particularly those incorporating trifluoromethyl (CF3) groups, are highly valued in the design of advanced optoelectronic and photonic materials. The CF3 group imparts several desirable properties to polymers, including enhanced thermal stability, low dielectric constants, high gas permeability, and, crucially for optical applications, a lower refractive index and low birefringence. researchgate.net
While this compound is not directly cited as a monomer in major commercial optoelectronic materials, its structure makes it a valuable candidate for the synthesis of high-performance polymers like poly(arylene ether)s. Research into related materials demonstrates this potential. For example, a new poly(biphenylene oxide) with a pendent trifluoromethyl group was synthesized via a nucleophilic displacement polymerization reaction. researchgate.net The study noted that ortho-trifluoromethyl substituents were particularly effective for creating para-linked polymers with low refractive indices and birefringence values. researchgate.net
The general strategy involves copolymerizing a trifluoromethyl-containing monomer with other monomers to tailor the final properties of the material. For instance, colorless, transparent polyimide films for flexible displays have been created by copolymerizing monomers like 2,2′-bis(trifluoromethyl)benzidine (TFMB) with dianhydrides. acs.org The inclusion of the CF3 groups is essential for achieving the desired optical clarity and thermal resistance. Therefore, a monomer like this compound represents a building block that could be incorporated into such polymer systems to fine-tune their optical and physical properties for specific applications in optoelectronics and photonics.
Significance in Agrochemical and Pharmaceutical Intermediate Synthesis (Focus on chemical synthesis, not biological activity)
The incorporation of a trifluoromethyl group into organic molecules is a widely used strategy in the development of agrochemicals and pharmaceuticals. wikipedia.org The CF3 group can significantly alter a molecule's chemical properties, which makes trifluoromethylated compounds like this compound valuable as chemical intermediates. wikipedia.orggoogle.com These intermediates serve as foundational building blocks for constructing more complex, high-value molecules.
The synthesis of various commercial products relies on trifluoromethylated precursors. The utility of the trifluoromethylphenyl moiety is evident in the synthesis of complex heterocyclic systems. For example, a tricyclic, trifluoromethylated indenopyrazole was synthesized from 4-trifluoromethylphenylhydrazine and 2-acetyl-1,3-indanedione. mdpi.com This reaction, catalyzed by acid, produces isomers of indenopyrazole, a class of compounds investigated for agrochemical and medicinal applications. mdpi.com
The table below lists the reactants and products in the synthesis of a trifluoromethylated indenopyrazole, illustrating the role of trifluoromethylated building blocks.
Table 1: Synthesis of Trifluoromethylated Indenopyrazole
| Reactant 1 | Reactant 2 | Product | Yield Range |
|---|
Furthermore, the phenol group of this compound is itself a reactive site for further chemical modification. A related transformation is the direct electrophilic trifluoromethylthiolation of phenols to produce (trifluoromethylthio)phenols, which are also important intermediates. For instance, 3-methylphenol can be reacted with N-(trifluoromethylsulfanyl)aniline in the presence of an acid promoter like triflic acid to yield 3-methyl-4-(trifluoromethylthio)phenol. rsc.org This demonstrates a synthetic route where the core structure of a substituted phenol is functionalized to create a different, valuable intermediate.
Table 2: Synthesis of 3-Methyl-4-(trifluoromethylthio)phenol
| Substrate | Reagent | Promoter | Product |
|---|
These examples underscore the significance of this compound and related structures as versatile intermediates. Their value lies in providing a scaffold containing the crucial trifluoromethyl group, which can then be elaborated through various chemical reactions to produce a wide range of complex target molecules for the pharmaceutical and agrochemical sectors. google.comguidechem.com
Environmental Transformation and Degradation Pathways of 3 Methyl 4 Trifluoromethyl Phenol
Hydrolysis and Defluorination Mechanisms in Aqueous Environments
Hydrolysis represents a key chemical degradation pathway for many organic compounds in aqueous environments. However, studies on trifluoromethylphenols (TFMPs) have revealed significant differences in reactivity based on the position of the trifluoromethyl (-CF3) group relative to the hydroxyl (-OH) group.
Research investigating the hydrolysis and spontaneous defluorination of various TFMP isomers under environmentally relevant aqueous conditions has shown that 3-methyl-4-(trifluoromethyl)phenol is highly resistant to hydrolysis. rsc.orgrsc.org Even under elevated temperatures (40°C) and alkaline conditions (pH 10.2), no significant degradation or formation of its expected hydrolysis product, 3-hydroxybenzoic acid, was observed. rsc.org This stability is attributed to the meta-position of the trifluoromethyl group relative to the hydroxyl group, which renders it inert to both acidic and alkaline hydrolysis. acs.org
In contrast, other isomers such as 2-TFMP and 4-TFMP do undergo hydrolysis to form their corresponding hydroxybenzoic acids and release fluoride (B91410) ions. rsc.org The mechanism for the defluorination of these isomers is proposed to be a key step involving an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination. rsc.org This process requires the deprotonation of the phenol (B47542) to proceed. rsc.org For 4-TFMP, hydrolysis proceeds spontaneously in aqueous buffers at physiological pH, forming 4-hydroxybenzoic acid through a reactive quinone methide intermediate. nih.gov However, due to the electronic and positional effects of the trifluoromethyl group in this compound, this hydrolysis pathway is not favored.
Photodegradation under Environmental Conditions
Photodegradation, or the breakdown of compounds by light, is another critical process affecting the environmental persistence of chemical substances. While resistant to hydrolysis, this compound is known to be susceptible to photolysis. rsc.org
The kinetics and mechanisms of the photolytic degradation of trifluoromethylphenols are influenced by factors such as pH and the presence of other substituents on the aromatic ring. acs.org For the closely related compound, 3-trifluoromethyl-4-nitrophenol (TFM), photohydrolytic degradation occurs under both UV light (365 nm) and actinic (solar) radiation. acs.orgacs.org The photolytic half-life of TFM is strongly dependent on pH, being 91.7 hours at pH 7 and decreasing to 22 hours at pH 9. acs.orgresearchgate.net
Photolysis Rate Constants for 2-(trifluoromethyl)phenol (B147641) at Different pH
| Condition | Photolysis Rate Constant (h⁻¹) |
|---|---|
| pH 5 Buffer | 3.52 ± 0.07 |
| pH 7 Buffer | 26.4 ± 0.64 |
| pH 10 Buffer | 334.1 ± 93.45 |
Data from a study on 2-(trifluoromethyl)phenol and may not be representative of this compound. researchgate.net
A significant concern with the degradation of many fluorinated organic compounds is the formation of persistent and mobile transformation products, such as trifluoroacetic acid (TFA) and inorganic fluoride ions. rsc.orgrsc.org The photolytic degradation of trifluoromethylphenols is a known source of TFA in the environment. acs.orgacs.orgresearchgate.net
During the photolysis of 3-trifluoromethyl-4-nitrophenol (TFM), TFA is a confirmed degradation product. acs.orgresearchgate.net The yield of TFA from TFM photolysis is pH-dependent, with a yield of 17.8% at pH 7 and 5.1% at pH 9. acs.org The ultimate formation of a trifluoromethylquinone intermediate is thought to lead to the quantitative production of TFA from the trifluoromethyl group. acs.orgresearchgate.net In addition to TFA, the breakdown of the trifluoromethyl group during degradation processes can also release fluoride ions into the environment. nih.gov Given these findings with structurally similar compounds, it is highly probable that the photodegradation of this compound also results in the formation of trifluoroacetic acid and fluoride ions.
Biodegradation Studies in Aquatic and Soil Systems
Biodegradation by microorganisms is a fundamental process for the removal of organic pollutants from the environment. The presence of a trifluoromethyl group, however, often makes aromatic compounds more resistant to microbial attack. uni-stuttgart.de
Specific studies on the microbial degradation of this compound are limited. However, research on analogous compounds provides insight into potential metabolic pathways. For many phenolic compounds, aerobic biodegradation is initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, typically forming a catechol or a substituted catechol. nih.govnih.gov This is followed by ring cleavage, which can occur via ortho- or meta-pathways. nih.govnih.gov
Studies on the biodegradation of 3-methyl-4-nitrophenol (B363926) (3M4NP), a compound structurally similar to this compound, by Burkholderia sp. strain SJ98 revealed that the initial attack is catalyzed by a monooxygenase. frontiersin.org This enzyme converts 3M4NP into methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (B43894) (MHQ) before subsequent ring cleavage. frontiersin.org This pathway is notable because the enzymes involved are also responsible for the degradation of p-nitrophenol, suggesting an adaptive flexibility in microbial catabolism. frontiersin.org
However, the trifluoromethyl group itself presents a significant challenge. In studies with various bacterial strains, 3-trifluoromethylcatechol, a likely intermediate from the oxidation of a trifluoromethylated phenol, undergoes meta-cleavage. uni-stuttgart.de The resulting product, 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid, was found to be a dead-end metabolite, as the hydrolase enzymes required for the next step were unable to process it effectively. uni-stuttgart.de This suggests that while initial transformation of this compound may occur, complete mineralization could be hindered by the stability of fluorinated metabolites.
Potential Microbial Metabolites of this compound based on Analogous Compounds
| Putative Parent Compound | Potential Intermediate(s) | Observed in Degradation of: | Reference(s) |
|---|---|---|---|
| This compound | 3-Methyl-4-(trifluoromethyl)catechol | Hypothetical | uni-stuttgart.de |
| This compound | Methyl-1,4-benzoquinone, Methylhydroquinone | 3-Methyl-4-nitrophenol | frontiersin.org |
The rate and extent of biodegradation of phenolic compounds are influenced by a variety of environmental and biological factors. These include the concentration of the substrate, pH, temperature, availability of nutrients and oxygen, and the presence of a microbial community adapted to degrading such compounds. mdpi.commdpi.com
For phenolic compounds in general, the degradation rate often follows Michaelis-Menten or Haldane kinetics, where high concentrations of the substrate can become inhibitory to the degrading microorganisms. nih.gov The optimal pH for the biodegradation of most phenols is typically near neutral (pH 7.0). nih.gov Temperature also plays a crucial role, with optimal degradation usually occurring in the mesophilic range (25-35°C). mdpi.com
Environmental Presence and Sources as a Transformation Product (e.g., from Pharmaceuticals)
While direct literature detailing the environmental detection of this compound as a transformation product is limited, the formation of structurally analogous compounds from widely used pharmaceuticals and pesticides is well-documented. These examples serve as strong precedents for its potential environmental occurrence through similar degradation pathways. Microbial degradation, in particular, plays a significant role in the transformation of parent compounds into various products. nih.govfrontiersin.org
A notable parallel can be drawn from the environmental fate of the organophosphate insecticide fenitrothion (B1672510). This pesticide is known to break down into 3-methyl-4-nitrophenol (3M4NP) , a compound that shares the methyl-phenol structure with the subject chemical, differing only by a nitro group instead of a trifluoromethyl group. researchgate.netresearchgate.net Studies have confirmed the presence of 3M4NP in river and stream water, sometimes at concentrations higher than the parent fenitrothion, highlighting the importance of monitoring these degradation products. researchgate.net The transformation of fenitrothion to 3M4NP underscores how agricultural chemicals can be a significant source of substituted phenols in aquatic environments. researchgate.net
Similarly, the formation of trifluoromethyl-substituted phenols from pharmaceuticals is established. For instance, 4-(trifluoromethyl)phenol , an isomer of the subject compound, is a known human metabolite of the widely prescribed antidepressant drug, fluoxetine (B1211875). nih.gov This demonstrates a direct pathway for the introduction of trifluoromethyl-phenolic structures into wastewater and subsequently the environment through human excretion.
These documented pathways for closely related chemicals suggest that this compound could potentially form as a transformation product from industrial or agricultural precursors containing a 3-methyl-4-(trifluoromethyl)phenyl moiety. The presence of such transformation products in the environment is a critical consideration, as they can possess their own toxicological profiles and environmental persistence. nih.govfrontiersin.org
| Parent Compound | Transformation Product | Parent Compound Class | Source / Pathway |
|---|---|---|---|
| Fenitrothion | 3-Methyl-4-nitrophenol | Pesticide | Environmental degradation (hydrolysis) in soil and water. researchgate.netresearchgate.net |
| Fluoxetine | 4-(Trifluoromethyl)phenol | Pharmaceutical | Human metabolism. nih.gov |
Advanced Analytical Methodologies for Environmental Monitoring and Fate Assessment
The environmental monitoring and fate assessment of this compound rely on advanced analytical methodologies capable of detecting and quantifying phenolic compounds in complex matrices like water, air, and soil. The primary techniques employed for the analysis of phenols are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. nemi.govsemanticscholar.orgnih.gov
Gas Chromatography (GC) is a cornerstone for phenol analysis. EPA Method 8041A outlines a robust procedure for determining various phenols using a capillary column GC. nemi.govepa.gov This method can be used to analyze underivatized phenols directly, typically with a Flame Ionization Detector (FID). nemi.gov For increased sensitivity and selectivity, especially for halogenated compounds, phenols can be derivatized to form ethers, which are then analyzed using an Electron Capture Detector (ECD). nemi.govepa.gov For unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. brjac.com.br This technique was used to monitor for the structurally similar compound 3-methyl-4-nitrophenol in river water, where it was derivatized prior to analysis by GC-MS with selected ion monitoring to achieve low detection limits. researchgate.net
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for water-soluble compounds that are not easily volatilized. semanticscholar.orgsielc.com Reverse-phase HPLC methods are commonly used to separate phenolic compounds. sielc.com For example, a method for the related compound 3-methyl-4-(methylthio)phenol (B1676489) uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity, making it suitable for detecting trace levels of transformation products in environmental samples. nih.gov
Other emerging techniques for real-time monitoring include three-dimensional fluorescence spectroscopy . While this method is rapid, its application can be limited by highly overlapping spectra when analyzing mixtures of structurally similar phenols, often requiring complex multivariate statistical analysis to deconvolve the data. semanticscholar.orgnih.gov
| Analytical Technique | Detector | Sample Matrix | Key Findings / Application | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Flame Ionization Detector (FID) / Electron Capture Detector (ECD) | Aqueous and non-aqueous samples | EPA Method 8041A for a wide range of phenols; derivatization can enhance sensitivity with ECD. | nemi.govepa.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Water, environmental samples | "Gold standard" for identification. Used for monitoring fenitrothion's degradation product (3M4NP) after derivatization. Mobile units allow for on-site analysis. | researchgate.netbrjac.com.br |
| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometer (MS) | Water | Effective for separating phenolic compounds in aqueous solutions. LC-MS provides high sensitivity for trace analysis. | nih.govsemanticscholar.orgsielc.com |
| Three-Dimensional Fluorescence Spectroscopy | Fluorescence Detector | Water | A rapid method for real-time monitoring, but can be challenging for mixtures of similar phenols. | semanticscholar.orgnih.gov |
Future Research Directions and Unexplored Avenues for 3 Methyl 4 Trifluoromethyl Phenol
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Currently, dedicated synthetic routes for 3-methyl-4-(trifluoromethyl)phenol are not widely published, presenting an opportunity for the development of efficient and environmentally benign methodologies. Future research could focus on optimizing existing strategies known for producing substituted phenols and applying them to this specific target.
One promising and direct route involves the diazotization of the commercially available precursor, 3-methyl-4-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt. This classic transformation could be modernized to enhance sustainability by exploring continuous flow reactors to improve safety and control over the highly reactive diazonium intermediate, and by using greener solvent systems. A similar approach has been patented for the synthesis of 4-fluoro-3-trifluoromethylphenol, suggesting its viability for related structures. google.com
Another potential avenue is the adaptation of methods used for other trifluoromethylphenols. A patented process describes the preparation of trifluoromethylphenols via the reaction of a trifluoromethyl halobenzene with sodium benzylate to create a benzyl (B1604629) ether, which is subsequently cleaved through hydrogenolysis to yield the phenol (B47542). google.com Applying this to this compound would necessitate starting with a precursor like 4-chloro-2-methylbenzotrifluoride.
Future work should aim to compare these routes, focusing on yield, purity, cost-effectiveness, and environmental impact (E-factor). The development of a catalytic, single-step synthesis would represent a significant advancement.
Table 1: Proposed Synthetic Routes for Future Investigation
| Route | Proposed Precursor(s) | Key Transformation(s) | Potential for Improvement |
|---|---|---|---|
| Diazotization | 3-Methyl-4-(trifluoromethyl)aniline | 1. Diazotization (e.g., with NaNO₂, H₂SO₄)2. Hydrolysis | Use of flow chemistry, alternative non-aqueous diazotization reagents, optimization of hydrolysis conditions. |
| Benzyl Ether Cleavage | 4-Chloro-2-methylbenzotrifluoride, Sodium Benzylate | 1. Williamson ether synthesis2. Catalytic hydrogenolysis | Development of more efficient catalysts for hydrogenolysis, exploring alternative protective groups. |
| Direct Oxidation | 4-Methyl-1-(trifluoromethyl)benzene | C-H activation and oxidation | Identification of selective and robust catalysts for aromatic C-H hydroxylation. |
Exploration of Underutilized Reactivity and Selective Derivatization Strategies
The reactivity of this compound is largely unexplored. The molecule features two primary sites for chemical modification: the hydroxyl group and the aromatic ring. Future studies should systematically investigate selective derivatization at these positions.
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers, esters, or carbonates. A particularly interesting transformation would be its conversion to a trifluoromethyl ether (-OCF₃) moiety, which is a substituent of growing importance in medicinal chemistry. Methods for this transformation, such as reacting the phenol with reagents like carbon tetrafluoride (CF₄) or a two-step sequence involving a chlorothionoformate intermediate, could be explored. beilstein-journals.org
Reactions on the Aromatic Ring: Electrophilic aromatic substitution offers a pathway to further functionalize the ring. The directing effects of the existing substituents—the strongly activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethyl group—would likely channel incoming electrophiles to the positions ortho to the hydroxyl group (positions 2 and 6). Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be investigated to produce a library of novel derivatives. The direct electrophilic trifluoromethylthiolation of phenols has been demonstrated for other substrates and represents a viable strategy for introducing the -SCF₃ group. rsc.org
Furthermore, the introduction of a halogen onto the ring could enable subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), opening a vast chemical space for creating complex molecules with potential applications in pharmaceuticals or materials. chemicalbook.com
Integration of Advanced Theoretical Modeling for Predictive Chemical Behavior
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For this compound, where experimental data is scarce uni.lu, advanced theoretical modeling is not just beneficial but essential.
Density Functional Theory (DFT) can be employed to predict a wide range of properties. rsc.orgacs.org Calculations can determine optimized molecular geometry, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
Moreover, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, predicting the sites most susceptible to electrophilic and nucleophilic attack. scirp.org This would guide the design of the selective derivatization strategies discussed previously. Time-dependent DFT (TD-DFT) could predict the UV-visible absorption spectrum, which is fundamental for potential applications in materials science.
Table 2: Proposed Theoretical Studies and Their Significance
| Computational Method | Property to be Investigated | Significance and Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, bond lengths, bond angles | Provides fundamental structural information. |
| DFT Frequency Calculation | IR and Raman vibrational spectra | Aids in experimental characterization and confirmation of structure. |
| DFT Frontier Molecular Orbitals | HOMO-LUMO energy gap | Predicts chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies reactive sites for electrophilic and nucleophilic attack. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Predicts optical properties for materials science applications. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond character and non-covalent interactions | Elucidates the nature of intramolecular hydrogen bonding. |
Expanding Applications in Niche and Emerging Materials Science Fields
While no current applications are documented, the unique combination of substituents in this compound makes it a candidate for niche applications in materials science. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.
One unexplored avenue is its use as a monomer or a modifying agent in high-performance polymers. For instance, incorporating this phenol into polyester, polycarbonate, or polyether backbones could enhance their thermal stability and solubility in organic solvents while lowering their dielectric constant. Related fluorinated compounds, such as 2,2′-bis(trifluoromethyl)benzidine, are already used as monomers in advanced polyimides to achieve specific optical and thermal properties. acs.org
The compound could also serve as a precursor for novel ligands in coordination chemistry and catalysis. Derivatization to include chelating groups could lead to catalysts with unique steric and electronic profiles due to the trifluoromethyl substituent. Additionally, its potential use in the synthesis of liquid crystals or as a component in organic light-emitting diodes (OLEDs) warrants investigation, as fluorinated aromatics often play a key role in tuning the properties of such materials.
Q & A
Q. What are the optimized synthetic routes for 3-methyl-4-(trifluoromethyl)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions of precursors like 3-methylphenol derivatives and trifluoromethylation agents. Key steps include:
- Electrophilic substitution : Introducing the trifluoromethyl group via reagents such as CF₃I or CF₃COCl under acidic conditions .
- Catalyst optimization : Transition metals (e.g., Cu or Pd) enhance regioselectivity and yield by stabilizing intermediates .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Critical Factors : Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 for phenol:CF₃ agent) significantly impact yield (40–75%) .
Q. How can spectroscopic and crystallographic methods resolve the structural ambiguity of this compound?
Methodological Answer:
- NMR Analysis : ¹⁹F NMR identifies the trifluoromethyl group (δ = -60 to -65 ppm), while ¹H NMR confirms aromatic proton environments (δ = 6.8–7.5 ppm) .
- X-ray Crystallography : SHELX software refines hydrogen bonding patterns (e.g., O–H···O interactions at 2.6–2.8 Å) and confirms the planar aromatic ring system .
Data Interpretation : Discrepancies in bond angles (>5° deviation) may indicate steric strain from the trifluoromethyl group .
Q. What physicochemical properties are critical for experimental design, and how are they determined?
Methodological Answer:
- Solubility : Measured via shake-flask method (logP = 2.8 in octanol/water) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C .
- Acidity : pKa ≈ 9.5 (determined by potentiometric titration), influencing reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer: The -CF₃ group is a strong electron-withdrawing meta-director. In EAS reactions (e.g., nitration or halogenation):
- Meta Substitution : Predominates due to deactivation of the ortho/para positions (85–90% meta products) .
- Kinetic vs. Thermodynamic Control : At lower temperatures (<50°C), meta products dominate; higher temperatures (>100°C) may favor para isomers via reversible pathways .
Q. What mechanisms underlie the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Enzyme Binding : The trifluoromethyl group stabilizes hydrophobic interactions with enzyme pockets (e.g., carbonic anhydrase, IC₅₀ = 1.2 µM) .
- Radical Scavenging : ESR spectroscopy shows quenching of hydroxyl radicals (k = 2.5 × 10⁹ M⁻¹s⁻¹), linked to antioxidant activity .
Experimental Design : Use competitive inhibition assays (e.g., Lineweaver-Burk plots) to differentiate between reversible and irreversible binding .
Q. How can researchers address contradictory solubility data in different solvents?
Methodological Answer:
- Controlled Studies : Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. For example, solubility in DMSO is 25 mg/mL vs. 8 mg/mL in water .
- Molecular Dynamics Simulations : Predict solvation free energy (ΔG_solv) using software like GROMACS to resolve discrepancies .
Q. What crystallography challenges arise from hydrogen bonding networks, and how are they mitigated?
Methodological Answer:
- Disorder in Crystal Lattices : High-resolution data (≤0.8 Å) and SHELXL refinement resolve overlapping electron densities from O–H···F interactions .
- Twinned Crystals : Use PLATON’s TwinRotMat tool to deconvolute diffraction patterns .
Troubleshooting & Comparative Analysis
Q. How to troubleshoot low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping : Use LC-MS to identify unstable intermediates (e.g., quinone methides) .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenolysis steps (yield improvement: 20% → 55%) .
Q. What SAR insights emerge from comparing this compound with halogenated analogs?
Comparative Table :
| Compound | Substituent | logP | IC₅₀ (Carbonic Anhydrase) |
|---|---|---|---|
| 3-methyl-4-CF₃-phenol | -CF₃ | 2.8 | 1.2 µM |
| 3-methyl-4-Cl-phenol | -Cl | 2.5 | 5.8 µM |
| 3-methyl-4-Br-phenol | -Br | 3.1 | 3.4 µM |
| Key Insight : -CF₃ enhances both lipophilicity and enzyme affinity compared to halogens . |
Q. What computational approaches predict reactivity in novel derivatives?
Methodological Answer:
- DFT Calculations : Gaussian09 optimizes transition states for trifluoromethylation (ΔG‡ ≈ 25 kcal/mol) .
- Docking Studies : AutoDock Vina simulates binding poses with target proteins (RMSD ≤1.5 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
